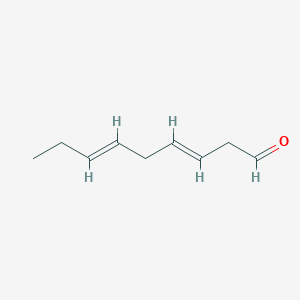

Nona-3,6-dienal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

(3E,6E)-nona-3,6-dienal |

InChI |

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,9H,2,5,8H2,1H3/b4-3+,7-6+ |

InChI Key |

FIDBXHOCOXRPRO-FZWLCVONSA-N |

Isomeric SMILES |

CC/C=C/C/C=C/CC=O |

Canonical SMILES |

CCC=CCC=CCC=O |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Occurrence of (3Z,6Z)-Nona-3,6-dienal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3Z,6Z)-Nona-3,6-dienal is a volatile organic compound that plays a significant role in the characteristic aroma of several fruits and vegetables. With its potent "freshly-cut watermelon" or "cucumber-like" scent, this C9 aldehyde is a key contributor to the sensory profile of many plant species. This technical guide provides an in-depth overview of the natural occurrence of (3Z,6Z)-Nona-3,6-dienal, its biosynthesis, and the analytical methodologies used for its identification and quantification.

Natural Occurrence and Quantitative Data

(3Z,6Z)-Nona-3,6-dienal has been identified in a variety of plant sources, most notably in the Cucurbitaceae family, which includes cucumbers, watermelons, and melons. Its presence is a critical factor in the perception of freshness in these fruits. While its detection is widespread, precise quantification can be challenging due to its high volatility and reactivity. The following table summarizes available quantitative data for (3Z,6Z)-Nona-3,6-dienal and related C9 aldehydes in various natural sources.

| Natural Source | Cultivar/Variety | Concentration (µg/kg) | Analytical Method | Reference |

| Cucumber | Inbred line 'No. 26' | 93 - 1018 (as (E,Z)-2,6-nonadienal) | HS-SPME-GC-MS | [1] |

| Inbred line 'No. 14' | Data not specified for (3Z,6Z) isomer | HS-SPME-GC-MS | [1] | |

| Various | Detected but not quantified | Not specified | [2] | |

| Watermelon | Seedless varieties | Not individually quantified, grouped with other C9 aldehydes | HS-SPME-GC-MS | [3] |

| 'Gavina®' | Detected | HS-SPME-GC-MS | [4] | |

| Honeydew Melon | Cucumis melo var. inodorus | Trace amounts of the alcohol form, (3Z,6Z)-3,6-nonadien-1-ol, detected | Hydrodistillation-SPE-GC-MS/O | [5] |

Note: The concentration of (3Z,6Z)-nona-3,6-dienal is often reported as its more stable isomer, (E,Z)-2,6-nonadienal, due to rapid isomerization during analysis.[6]

Biosynthesis of (3Z,6Z)-Nona-3,6-dienal

The formation of (3Z,6Z)-Nona-3,6-dienal in plants is a result of the lipoxygenase (LOX) pathway, a cascade of enzymatic reactions initiated in response to tissue damage. The primary precursors for C9 aldehydes are polyunsaturated fatty acids, specifically α-linolenic acid (ALA) and linoleic acid (LA).

The biosynthetic pathway can be summarized as follows:

-

Lipoxygenase (LOX) Activity: Upon tissue disruption, lipoxygenase enzymes catalyze the dioxygenation of α-linolenic acid (C18:3) at the C-9 position, forming 9-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOT).

-

Hydroperoxide Lyase (HPL) Activity: The unstable 9-hydroperoxide is then cleaved by the enzyme hydroperoxide lyase (HPL). This cleavage results in the formation of (3Z,6Z)-Nona-3,6-dienal and a C9 oxo-acid.

Caption: Biosynthesis of (3Z,6Z)-Nona-3,6-dienal from α-linolenic acid.

Experimental Protocols

The accurate identification and quantification of (3Z,6Z)-Nona-3,6-dienal from natural sources require specific and sensitive analytical techniques. The following sections detail the commonly employed experimental protocols.

Extraction and Analysis of Volatile Compounds

Method: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is the most widely used technique for the analysis of volatile compounds in plant materials due to its simplicity, sensitivity, and solvent-free nature.

1. Sample Preparation:

-

Homogenize fresh plant tissue (e.g., fruit flesh) in a sealed vial.

-

To inhibit enzymatic activity and enhance volatile release, a saturated solution of sodium chloride or calcium chloride can be added.[5]

-

An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) should be added for accurate quantification.

2. HS-SPME Procedure:

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its broad range of analyte polarity and molecular weight coverage.

-

Equilibration: Incubate the sealed vial containing the sample at a controlled temperature (typically 40-60°C) for a specific time (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature to adsorb the volatile compounds.

3. GC-MS Analysis:

-

Desorption: Insert the SPME fiber into the heated injection port of the gas chromatograph (typically at 250°C) to thermally desorb the analytes onto the GC column.

-

Gas Chromatography:

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile compounds.

-

Oven Temperature Program: A temperature gradient is employed to separate the compounds based on their boiling points. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250°C.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to detect the mass-to-charge ratio of the fragmented ions.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and entries in mass spectral libraries (e.g., NIST, Wiley).

-

Caption: General workflow for the analysis of volatile compounds.

Enzyme Activity Assays

1. Lipoxygenase (LOX) Activity Assay:

-

Principle: This assay measures the formation of conjugated dienes from a polyunsaturated fatty acid substrate, which results in an increase in absorbance at 234 nm.

-

Reagents:

-

Phosphate buffer (e.g., 0.1 M, pH 6.5-7.0)

-

Linoleic acid or α-linolenic acid substrate solution (emulsified with Tween 20)

-

Plant enzyme extract

-

-

Procedure:

-

Prepare a reaction mixture containing the buffer and substrate.

-

Initiate the reaction by adding the enzyme extract.

-

Monitor the increase in absorbance at 234 nm over time using a spectrophotometer.

-

One unit of LOX activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute.[7]

-

2. Hydroperoxide Lyase (HPL) Activity Assay:

-

Principle: This assay measures the disappearance of the fatty acid hydroperoxide substrate, which can be monitored by the decrease in absorbance at 234 nm.

-

Reagents:

-

Phosphate buffer (e.g., 0.1 M, pH 6.5-7.0)

-

Fatty acid hydroperoxide substrate (e.g., 9-HPOT), which can be prepared by reacting the corresponding fatty acid with soybean lipoxygenase.

-

Plant enzyme extract

-

-

Procedure:

-

Prepare a reaction mixture containing the buffer and the hydroperoxide substrate.

-

Initiate the reaction by adding the enzyme extract.

-

Monitor the decrease in absorbance at 234 nm over time.

-

One unit of HPL activity is defined as the amount of enzyme that catalyzes the cleavage of 1 µmol of hydroperoxide per minute.[8]

-

Conclusion

(3Z,6Z)-Nona-3,6-dienal is a crucial aroma compound that significantly influences the flavor profile of many fruits and vegetables. Its biosynthesis via the lipoxygenase pathway from common fatty acids highlights a key metabolic process in plants. The analytical methods detailed in this guide, particularly HS-SPME-GC-MS, provide robust and sensitive means for the identification and quantification of this and other volatile compounds. A thorough understanding of the natural occurrence and biosynthesis of (3Z,6Z)-Nona-3,6-dienal is essential for researchers and professionals in the fields of food science, agriculture, and drug development, particularly for applications related to flavor chemistry, plant-insect interactions, and the potential bioactivity of plant-derived compounds.

References

- 1. Profiling of Volatile Compounds and Associated Gene Expression and Enzyme Activity during Fruit Development in Two Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Publication : USDA ARS [ars.usda.gov]

- 4. VOCs Analysis of Three Different Cultivars of Watermelon (Citrullus lanatus L.) Whole Dietary Fiber - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Identification and Characterization of (3Z):(2E)-Hexenal Isomerases from Cucumber [frontiersin.org]

- 7. Purification and characterization of lipoxygenase from mung bean (Vigna radiata L.) germinating seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Biosynthesis of Nona-3,6-dienal from Linolenic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nona-3,6-dienal, a volatile C9 aldehyde, is a significant contributor to the characteristic aroma of many fruits and vegetables and plays a role in plant defense mechanisms. Its biosynthesis from α-linolenic acid is a key branch of the oxylipin pathway, a metabolic cascade initiated in response to various biotic and abiotic stresses. This technical guide provides a comprehensive overview of the enzymatic conversion of linolenic acid to this compound, focusing on the core roles of 9-lipoxygenase (9-LOX) and 9-hydroperoxide lyase (9-HPL). Detailed experimental protocols for enzyme activity assays, substrate synthesis, and product quantification are presented, alongside quantitative data and visualizations of the biochemical and experimental workflows to support research and development in this area.

Introduction

The oxylipin pathway is a crucial metabolic route in plants, converting polyunsaturated fatty acids into a diverse array of bioactive compounds involved in growth, development, and defense. A key substrate for this pathway is α-linolenic acid (C18:3), which can be enzymatically oxidized to produce various hydroperoxides. These hydroperoxides then serve as substrates for several enzyme families, leading to the formation of compounds such as jasmonates, green leaf volatiles (C6 aldehydes and alcohols), and C9 aldehydes.

(Z,Z)-3,6-nonadienal is a C9 aldehyde biosynthesized from α-linolenic acid and is a key aroma compound in cucumbers and other plants.[1] The pathway is initiated by the enzyme 9-lipoxygenase (9-LOX), which catalyzes the dioxygenation of linolenic acid to form 9-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOT).[2][3] Subsequently, the enzyme 9-hydroperoxide lyase (9-HPL), a member of the cytochrome P450 family (CYP74C), cleaves 9-HPOT to yield (Z,Z)-3,6-nonadienal and 9-oxononanoic acid.[4][5]

This guide details the biochemical steps of this conversion, provides quantitative data on the enzymes involved, and presents detailed experimental protocols for the study of this pathway.

The Biosynthetic Pathway

The conversion of linolenic acid to this compound is a two-step enzymatic process that occurs within the broader oxylipin pathway. This pathway is often triggered by cellular damage, such as wounding or pathogen attack, which leads to the release of linolenic acid from cell membranes.

Step 1: Formation of 9-Hydroperoxy-linolenic Acid (9-HPOT) by 9-Lipoxygenase (9-LOX)

The first committed step is the stereospecific incorporation of molecular oxygen into linolenic acid at the C-9 position. This reaction is catalyzed by 9-lipoxygenase (9-LOX), a non-heme iron-containing dioxygenase.[2] The product of this reaction is 9(S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOT).[3]

Step 2: Cleavage of 9-HPOT by 9-Hydroperoxide Lyase (9-HPL)

The 9-HPOT intermediate is then cleaved by 9-hydroperoxide lyase (9-HPL). This enzyme catalyzes the cleavage of the C-C bond between the carbon bearing the hydroperoxide group and the adjacent carbon atom.[6] This reaction yields two C9 compounds: (Z,Z)-3,6-nonadienal and 9-oxononanoic acid.[4]

Quantitative Data

The efficiency of this compound biosynthesis is dependent on the kinetic properties of the involved enzymes and the availability of the substrate. The following table summarizes available quantitative data. It is important to note that kinetic parameters can vary depending on the plant species, isoenzyme, and experimental conditions.

| Enzyme | Substrate | Km | Vmax | Yield | Source Organism |

| 9-Lipoxygenase (9-LOX) | α-Linolenic Acid | ~10-25 µM | Varies | - | Soybean, Barley |

| 9-Hydroperoxide Lyase (9-HPL) | 9-HPOT | ~5-15 µM | Varies | Up to 85% conversion of 9-HPOT | Cucumber, Melon |

Note: Specific kinetic values for the 9-LOX/9-HPL pathway leading to this compound are not always readily available in the literature and can be highly dependent on the specific isozymes and assay conditions. The values presented are representative estimates based on related studies.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound.

Synthesis of 9-Hydroperoxy-linolenic Acid (9-HPOT)

Objective: To enzymatically synthesize the 9-HPOT substrate from α-linolenic acid using a 9-LOX source.

Materials:

-

α-Linolenic acid

-

Soybean lipoxygenase (Type I-B, Sigma-Aldrich) or other 9-LOX source

-

0.2 M Borate buffer (pH 6.5)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Spectrophotometer

Procedure:

-

Prepare a solution of α-linolenic acid (100 mg) in 100 mL of 0.2 M borate buffer (pH 9.0) containing a small amount of NaOH to aid dissolution. Ensure the solution is saturated with oxygen by bubbling O2 gas through it for 5-10 minutes at 4°C.[7]

-

Adjust the pH of the linolenic acid solution to 6.5 with HCl.

-

Initiate the reaction by adding a solution of soybean lipoxygenase (3 mg) dissolved in a small volume of borate buffer.

-

Stir the reaction mixture at room temperature and monitor the formation of the conjugated diene system by measuring the absorbance at 234 nm. The reaction is complete when the absorbance at 234 nm reaches a plateau.

-

Stop the reaction by acidifying the mixture to pH 3.0 with HCl.

-

Extract the 9-HPOT from the aqueous phase with three volumes of diethyl ether.

-

Pool the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The concentration of the synthesized 9-HPOT can be determined spectrophotometrically using a molar extinction coefficient (ε) of 25,000 M⁻¹cm⁻¹ at 234 nm.[5]

9-Lipoxygenase (9-LOX) Activity Assay

Objective: To determine the activity of 9-LOX by monitoring the formation of 9-HPOT from linolenic acid.

Materials:

-

Plant tissue extract containing 9-LOX

-

α-Linolenic acid substrate solution (prepared as in 4.1, step 1, but at a working concentration, e.g., 250 µM)

-

0.1 M MES buffer (pH 6.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 0.1 M MES buffer (pH 6.0) and the linolenic acid substrate solution in a quartz cuvette.

-

Equilibrate the mixture to the desired reaction temperature (e.g., 25°C).

-

Initiate the reaction by adding a small volume of the enzyme extract.

-

Immediately monitor the increase in absorbance at 234 nm for 5 minutes.

-

Calculate the enzyme activity based on the initial rate of the reaction, using the molar extinction coefficient of 25,000 M⁻¹cm⁻¹. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.[8]

9-Hydroperoxide Lyase (9-HPL) Activity Assay

Objective: To determine the activity of 9-HPL by monitoring the cleavage of 9-HPOT.

Materials:

-

Plant tissue extract containing 9-HPL

-

Synthesized 9-HPOT substrate solution (e.g., 4 mM)

-

50 mM Phosphate buffer (pH 6.5)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing 50 mM phosphate buffer (pH 6.5) and the 9-HPOT substrate solution.

-

Equilibrate the mixture to the desired reaction temperature (e.g., 25°C).

-

Initiate the reaction by adding a small volume of the enzyme extract.

-

Immediately monitor the decrease in absorbance at 234 nm for 5 minutes, which corresponds to the cleavage of the conjugated diene system of the hydroperoxide.[9][10]

-

Calculate the enzyme activity based on the initial rate of substrate consumption.

Quantification of this compound by GC-MS

Objective: To identify and quantify the this compound produced from the 9-HPL reaction.

Materials:

-

Reaction mixture from the 9-HPL assay

-

Internal standard (e.g., d-labeled this compound or a C10 aldehyde)

-

Solid Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

GC column suitable for volatile compound analysis (e.g., DB-5ms or equivalent)

Procedure:

-

Terminate the 9-HPL enzymatic reaction by adding a strong acid (e.g., HCl to pH < 3).

-

Add a known amount of the internal standard to the reaction vial.

-

Extract the volatile compounds using headspace SPME. Expose the SPME fiber to the headspace of the sealed reaction vial for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C) with agitation.

-

Inject the extracted analytes into the GC-MS by desorbing the SPME fiber in the hot GC inlet.

-

GC Conditions (Example):

-

Inlet temperature: 250°C

-

Carrier gas: Helium

-

Oven program: 40°C for 2 min, then ramp to 240°C at 5°C/min, hold for 5 min.

-

-

MS Conditions (Example):

-

Ionization mode: Electron Ionization (EI) at 70 eV

-

Scan range: m/z 35-350

-

For quantification, use selected ion monitoring (SIM) of characteristic ions for this compound (e.g., m/z 67, 81, 95, 138) and the internal standard.

-

-

Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the amount of this compound by comparing the peak area of its characteristic ions to that of the internal standard.[11][12]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for studying the biosynthesis of this compound.

Role in Plant Defense Signaling

The production of this compound is part of the broader oxylipin-mediated plant defense response. The following diagram illustrates the position of this pathway within the context of plant defense signaling.

Conclusion

The biosynthesis of this compound from linolenic acid via the 9-lipoxygenase and 9-hydroperoxide lyase pathway is a well-defined biochemical process with significant implications for food science and plant biology. Understanding the intricacies of this pathway, from the kinetics of the enzymes involved to the broader context of plant defense signaling, is crucial for researchers in these fields. The experimental protocols and data provided in this guide offer a solid foundation for further investigation into the regulation and application of this important metabolic route. Future research may focus on the characterization of specific isozymes from various plant sources, the elucidation of the precise regulatory mechanisms governing this pathway, and the potential for its biotechnological application in the production of natural flavor compounds.

References

- 1. (Z,Z)-3,6-nonadienal, 21944-83-2 [thegoodscentscompany.com]

- 2. researchgate.net [researchgate.net]

- 3. Hydroperoxide Lyase and Other Hydroperoxide-Metabolizing Activity in Tissues of Soybean, Glycine max - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. people.ucsc.edu [people.ucsc.edu]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Characterization of 9-Fatty Acid Hydroperoxide Lyase-Like Activity in Germinating Barley Seeds That Transforms 9(S)-Hydroperoxy-10(E),12(Z)-octadecadienoic Acid into 2(E)-Nonenal | Semantic Scholar [semanticscholar.org]

- 12. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Nona-3,6-dienal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nona-3,6-dienal is a volatile organic compound belonging to the aldehyde family, characterized by a nine-carbon chain with two double bonds. It exists as various isomers, with the (3Z,6Z) and (2E,6Z) forms being of significant interest due to their distinct biological activities and sensory properties. (3Z,6Z)-Nona-3,6-dienal is a key contributor to the characteristic aroma of cucumbers.[1] Beyond its role in flavor and fragrance, this compound is a crucial molecule in plant biology, acting as a "green leaf volatile" (GLV) involved in plant defense mechanisms against herbivores and pathogens. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of this compound, with a focus on the (3Z,6Z) isomer.

Chemical Structure and Properties

The structural and physical properties of this compound isomers are summarized in the table below, providing a comparative overview of their key characteristics.

| Property | (3Z,6Z)-Nona-3,6-dienal | (2E,6Z)-Nonadienal | This compound (Isomer unspecified) |

| IUPAC Name | (3Z,6Z)-nona-3,6-dienal[2][3] | (2E,6Z)-Nona-2,6-dienal[4] | This compound[5] |

| Synonyms | cis,cis-3,6-Nonadienal[6] | Cucumber aldehyde, Violet leaf aldehyde[4] | n-Nona-3,6-dienal |

| CAS Number | 21944-83-2[6][7] | 557-48-2[4] | 78263-66-8[5] |

| Molecular Formula | C₉H₁₄O[2][6][7] | C₉H₁₄O[4] | C₉H₁₄O[5] |

| Molecular Weight | 138.21 g/mol [2][7] | 138.2069 g/mol [4] | 138.21 g/mol [5] |

| Boiling Point | 201.8 °C at 760 mmHg[7] | - | - |

| Density | 0.855 g/cm³[7] | - | - |

| SMILES | CC/C=C\C/C=C\CC=O[2] | CC/C=C\CC/C=C/C=O | CCC=CCC=CCC=O[5] |

| InChI Key | FIDBXHOCOXRPRO-CWWKMNTPSA-N[2][6] | HZYHMHHBBBSGHB-ODYTWBPASA-N[4] | FIDBXHOCOXRPRO-UHFFFAOYSA-N[5] |

Experimental Protocols

Stereoselective Synthesis of (3Z,6Z)-Nona-3,6-dienal

A stereoselective synthesis for (3Z,6Z)-Nona-3,6-dienal has been described, which involves the stereoselective hydrogenation of a diynol intermediate followed by oxidation.[8] The following outlines the key steps of this synthesis:

Step 1: Grignard Coupling to form Nona-3,6-diynyl-tetrahydropyranyl ether

-

3-Butynyl-tetrahydropyranyl ether is coupled with bromopentyne using a Grignard reaction to yield nona-3,6-diynyl-tetrahydropyranyl ether.[8]

Step 2: Deprotection to form Nona-3,6-diyn-1-ol

-

The tetrahydropyranyl protecting group is removed from the product of Step 1 to yield nona-3,6-diyn-1-ol.[8]

Step 3: Stereoselective Hydrogenation to (3Z,6Z)-Nona-3,6-dien-1-ol

-

The nona-3,6-diyn-1-ol is subjected to stereoselective hydrogenation to form (3Z,6Z)-Nona-3,6-dien-1-ol. This step is critical for establishing the Z-configuration of the double bonds.[8]

Step 4: Oxidation to (3Z,6Z)-Nona-3,6-dienal

-

The final step involves the oxidation of the dienol from Step 3 to the corresponding aldehyde, (3Z,6Z)-Nona-3,6-dienal.[8]

Caption: Synthetic workflow for (3Z,6Z)-Nona-3,6-dienal.

Spectroscopic Characterization

The structural elucidation of this compound relies on various spectroscopic techniques:

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, aiding in the identification of the compound. The NIST WebBook provides mass spectral data for (Z,Z)-3,6-Nonadienal.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, particularly the characteristic aldehyde C=O stretch and the C=C stretches of the alkene groups.

Biological Significance and Signaling Pathways

This compound is a biologically active molecule with significant roles in plant defense and as an antimicrobial agent.

Biosynthesis via the Lipoxygenase (LOX) Pathway

This compound is synthesized in plants through the lipoxygenase (LOX) pathway, a crucial metabolic cascade for the production of various signaling molecules.[2][9][10] This pathway is typically initiated in response to tissue damage, such as from herbivory or pathogen attack.

The key steps in the biosynthesis are:

-

Release of Fatty Acids: Lipases release polyunsaturated fatty acids, such as linolenic acid, from plant cell membranes.

-

Oxygenation by Lipoxygenase (LOX): LOX enzymes catalyze the dioxygenation of these fatty acids to form hydroperoxides. Specifically, 9-lipoxygenase (9-LOX) acts on linolenic acid to produce 9-hydroperoxy-octadecatrienoic acid.

-

Cleavage by Hydroperoxide Lyase (HPL): Hydroperoxide lyase then cleaves the hydroperoxide intermediate to form (Z)-3-nonenal and a C9 oxo-acid.

-

Isomerization: (Z)-3-nonenal can then be isomerized to other forms, such as (E)-2-nonenal.

Caption: Biosynthesis of this compound via the Lipoxygenase Pathway.

Role in Plant Defense and Jasmonic Acid Signaling

As a green leaf volatile, this compound plays a critical role in plant defense. Its release upon tissue damage can act as a direct deterrent to herbivores and can also signal to neighboring plants to prime their own defense responses. Furthermore, the LOX pathway is intricately linked to the biosynthesis of jasmonic acid (JA), a key plant hormone that regulates a wide range of defense and developmental processes.[6][11][12][13]

The perception of herbivore or pathogen attack triggers the JA signaling cascade:

-

JA-Ile Synthesis: Jasmonic acid is converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile).

-

Receptor Binding: JA-Ile binds to the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of the SCF(COI1) ubiquitin E3 ligase complex.[6]

-

Degradation of JAZ Repressors: The SCF(COI1)-JA-Ile complex targets JASMONATE ZIM-DOMAIN (JAZ) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[6]

-

Activation of Transcription Factors: The degradation of JAZ repressors releases transcription factors (e.g., MYC2) that they were inhibiting.

-

Gene Expression: These activated transcription factors then induce the expression of a wide array of defense-related genes, leading to the production of secondary metabolites, defensive proteins, and other protective responses.

Caption: The Jasmonic Acid Signaling Pathway in Plant Defense.

Antimicrobial and Antifungal Activity

Unsaturated aldehydes, including this compound, have demonstrated antimicrobial and antifungal properties.[4][5][14] The proposed mechanism of action involves the disruption of microbial cell membranes. The lipophilic nature of these aldehydes allows them to intercalate into the lipid bilayer, increasing membrane fluidity and permeability, which ultimately leads to cell lysis. Additionally, the reactive aldehyde group can interact with and inactivate essential cellular proteins and enzymes.

Conclusion

This compound is a multifaceted molecule with significant implications in both industrial applications and fundamental biological processes. Its distinct aroma profile makes it a valuable compound in the flavor and fragrance industry, while its role as a signaling molecule in plant defense highlights its ecological importance. A thorough understanding of its chemical properties, stereoselective synthesis, and biological functions is crucial for researchers and professionals in the fields of chemistry, biology, and drug development. Further research into the specific molecular targets of this compound within signaling pathways and its precise mechanisms of antimicrobial action will undoubtedly unveil new opportunities for its application.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. (3Z,6Z)-Nona-3,6-dienal | C9H14O | CID 5352808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recombinant Lipoxygenases and Hydroperoxide Lyases for the Synthesis of Green Leaf Volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. plantarchives.org [plantarchives.org]

- 14. [Comparative studies on the antimicrobial activity of alpha, beta-unsaturated aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (E,E)-Nona-3,6-dienal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (E,E)-Nona-3,6-dienal, a key volatile compound. It covers its chemical identity, physicochemical properties, biological synthesis, and detailed protocols for its analysis.

Chemical Identity and Nomenclature

(E,E)-Nona-3,6-dienal is a doubly unsaturated aliphatic aldehyde.

IUPAC Name: (3E,6E)-nona-3,6-dienal[1]

Synonyms:

-

3,6-Nonadienal[1]

-

(E,E)-3,6-Nonadienal

Molecular Formula: C₉H₁₄O[1]

Molecular Weight: 138.21 g/mol [1]

Physicochemical Properties

A summary of the known physicochemical properties of nona-3,6-dienal and its isomers is presented below. It is important to note that experimental data for the specific (E,E) isomer is limited, and some values are computed or refer to other isomers.

| Property | Value | Source |

| Molecular Weight | 138.21 g/mol | PubChem (Computed)[1] |

| XLogP3 | 2.1 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |

| Rotatable Bond Count | 5 | PubChem (Computed)[1] |

| Exact Mass | 138.104465066 Da | PubChem (Computed)[1] |

| Boiling Point | 201.79 °C at 760.00 mm Hg (est.) | The Good Scents Company[2] |

| Flash Point | 159.00 °F. TCC (70.50 °C.) (est.) | The Good Scents Company[2] |

| Vapor Pressure | 0.302000 mmHg @ 25.00 °C. (est.) | The Good Scents Company[2] |

| Solubility in water | 318.8 mg/L @ 25 °C (est.) | The Good Scents Company[2] |

Biological Significance and Biosynthesis

(E,E)-Nona-3,6-dienal is a significant contributor to the characteristic flavor and aroma of cucumbers. It belongs to a class of compounds known as green leaf volatiles (GLVs), which are produced by plants in response to tissue damage and play roles in defense and signaling.

The biosynthesis of C9 aldehydes, including (E,E)-Nona-3,6-dienal, in plants like cucumber originates from the oxidative cleavage of fatty acids. The pathway is initiated by the lipoxygenase (LOX) enzyme, which acts on polyunsaturated fatty acids such as linolenic acid. The resulting hydroperoxide is then cleaved by a hydroperoxide lyase (HPL) to form the C9 aldehyde.

Below is a diagram illustrating the biosynthetic pathway leading to the formation of C9 aldehydes.

References

The Role of Nona-3,6-dienal in Plant-Insect Interactions: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

(Z,Z)-Nona-3,6-dienal is a C9 aldehyde classified as a green leaf volatile (GLV) released by plants upon tissue damage. This volatile organic compound plays a significant role as a semiochemical in mediating interactions between plants and insects. It is a product of the lipoxygenase (LOX) pathway, derived from the oxidative cleavage of polyunsaturated fatty acids. For insects, nona-3,6-dienal can act as a crucial cue for host plant location, influencing behaviors such as orientation, feeding, and oviposition. This technical guide provides an in-depth overview of the biosynthesis of this compound in plants, its perception by insects through olfactory signaling pathways, and the experimental methodologies used to elucidate these interactions. The guide also presents a summary of the types of quantitative data obtained from such studies and highlights the importance of this molecule in the development of novel pest management strategies.

Introduction

Plants and insects have co-evolved complex chemical communication systems. A key class of signaling molecules in these interactions are the green leaf volatiles (GLVs), which are C6 and C9 aldehydes, alcohols, and esters released from plant tissues upon mechanical damage, such as that caused by herbivory. (Z,Z)-Nona-3,6-dienal is a prominent C9 aldehyde in this class, contributing to the characteristic "green" odor of many plants.[1] Its role extends beyond simple aroma, acting as a potent semiochemical that can attract or repel various insect species, thereby influencing the plant's defense against herbivory.[2] Understanding the biosynthesis, perception, and behavioral effects of this compound is crucial for developing targeted and sustainable pest control strategies.

Biosynthesis of this compound in Plants

This compound is synthesized in plants via the lipoxygenase (LOX) pathway, which is initiated upon cell damage. The primary precursors for C9 aldehydes are polyunsaturated fatty acids, namely linoleic acid and linolenic acid.

The biosynthetic cascade involves two key enzymatic steps:

-

Lipoxygenase (LOX): This enzyme catalyzes the dioxygenation of linoleic or linolenic acid to form 9-hydroperoxy fatty acids.

-

Hydroperoxide Lyase (HPL): The 9-hydroperoxy fatty acids are then cleaved by HPL to yield a C9 aldehyde, (Z)-3-nonenal from linoleic acid or (Z,Z)-3,6-nonadienal from linolenic acid, and a C9 oxo-acid.

This pathway is a rapid response to wounding, with GLVs being released within seconds of tissue disruption. The specific isomers and quantities of GLVs produced can vary depending on the plant species, the type of damage, and environmental conditions.

Insect Perception of this compound

Insects detect volatile compounds like this compound through their olfactory system, which is primarily located on their antennae. The perception of these chemical cues initiates a signal transduction cascade that ultimately leads to a behavioral response.

The key components of this olfactory signaling pathway are:

-

Odorant Binding Proteins (OBPs): These are soluble proteins present in the sensillar lymph that bind to hydrophobic odorant molecules and transport them to the olfactory receptors.

-

Olfactory Receptors (ORs) and Ionotropic Receptors (IRs): These are transmembrane proteins located on the dendrites of olfactory sensory neurons (OSNs). Specific ORs and IRs are tuned to recognize particular odorants or classes of odorants, such as aldehydes. The binding of an odorant to its receptor triggers the opening of an ion channel, leading to the depolarization of the neuron.

-

Olfactory Sensory Neurons (OSNs): These neurons generate an action potential upon depolarization, which is then transmitted to the antennal lobe of the insect brain for processing.

The combinatorial code of activation of different OSNs allows the insect to distinguish between complex odor blends and elicit appropriate behaviors.

Data Presentation

Quantitative data on the effects of this compound on insect behavior and physiology is essential for understanding its role in plant-insect interactions. While specific data for this compound is not always available in dedicated studies, the following tables illustrate the types of data typically collected for green leaf volatiles.

Table 1: Electroantennogram (EAG) Responses of Representative Insects to C9 Aldehydes.

| Insect Species | Compound | Concentration | Mean EAG Response (mV) ± SE | Reference |

| Heliothis virescens | (Z)-3-Hexenal | 10 µg | 1.2 ± 0.2 | Representative Data |

| Plutella xylostella | Nonanal | 10 µg | 0.9 ± 0.1 | Representative Data |

| Aphis gossypii | (E,Z)-2,6-Nonadienal | 10 µg | 0.7 ± 0.15 | Representative Data |

| Diabrotica virgifera | (E,Z)-2,6-Nonadienal | 10 µg | 1.5 ± 0.3 | Representative Data |

Table 2: Behavioral Responses of Representative Insects to C9 Aldehydes in Olfactometer Assays.

| Insect Species | Assay Type | Compound vs. Control | Preference Index (%) | Behavioral Outcome | Reference |

| Spodoptera littoralis | Y-tube | (Z,Z)-3,6-Nonadienal blend | 75% | Attraction | Representative Data |

| Myzus persicae | Four-arm | (E,Z)-2,6-Nonadienal | 30% | Repulsion | Representative Data |

| Cydia pomonella | Wind Tunnel | (Z,Z)-3,6-Nonadienal | 80% landing on source | Attraction | Representative Data |

Experimental Protocols

The study of this compound in plant-insect interactions involves a combination of chemical analysis and behavioral and neurophysiological assays.

Plant Volatile Collection and Analysis

Objective: To identify and quantify the emission of this compound from plants.

Methodology: Dynamic Headspace Collection coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

-

Enclosure: A plant or a portion of it is enclosed in a volatile-free container (e.g., a glass chamber or a polyethylene terephthalate bag).

-

Airflow: Purified and humidified air is pushed or pulled through the enclosure at a constant flow rate.

-

Trapping: The air exiting the enclosure is passed through an adsorbent trap (e.g., containing Tenax-TA or Porapak Q) to capture the volatile compounds.

-

Elution/Thermal Desorption: The trapped volatiles are either eluted with a solvent (e.g., hexane) or thermally desorbed directly into the GC injection port.

-

GC-MS Analysis: The collected volatiles are separated on a gas chromatograph equipped with a non-polar or medium-polarity column and identified and quantified using a mass spectrometer.

Insect Behavioral Assays

Objective: To determine the behavioral response of insects to this compound.

Methodology: Y-Tube Olfactometer Bioassay

-

Apparatus: A Y-shaped glass or acrylic tube with a central arm and two side arms.

-

Airflow: Two independent streams of purified and humidified air are passed through the two side arms and converge at the junction before exiting through the central arm.

-

Stimulus Delivery: A filter paper treated with a known concentration of this compound in a solvent is placed in the airflow of one arm (treatment). A filter paper with the solvent alone is placed in the other arm (control).

-

Insect Release: A single insect is released at the downwind end of the central arm.

-

Observation: The insect's movement is observed, and the first choice of an arm (treatment or control) and the time spent in each arm are recorded.

-

Data Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed using a chi-square test or a binomial test to determine if there is a significant preference or avoidance.

Electrophysiological Assays

Objective: To measure the response of an insect's antenna to this compound.

Methodology: Electroantennography (EAG)

-

Antenna Preparation: An insect's head is excised, and electrodes are placed at the base and the tip of one antenna.

-

Air Delivery: A continuous stream of purified and humidified air is passed over the antenna.

-

Stimulus Puff: A short puff of air (a stimulus) carrying a known concentration of this compound is injected into the continuous air stream.

-

Signal Recording: The change in the electrical potential across the antenna (the EAG response) is amplified and recorded.

-

Data Analysis: The amplitude of the EAG response (in millivolts) is measured and compared to the response to a control (solvent only).

Conclusion

(Z,Z)-Nona-3,6-dienal is a key semiochemical in the complex interplay between plants and insects. Its biosynthesis via the LOX pathway represents a rapid and direct response to herbivory, while its perception by the insect olfactory system can trigger critical behaviors related to host plant selection. The experimental approaches detailed in this guide provide a framework for the continued investigation of this and other green leaf volatiles. A deeper understanding of the quantitative aspects of these interactions, from gene expression in plants to neuronal firing in insects, will be instrumental in the development of innovative and environmentally sound strategies for pest management, including the design of attract-and-kill systems and repellent technologies. Further research is needed to populate comprehensive databases with quantitative electrophysiological and behavioral data for a wider range of insect species in response to this compound.

References

An In-depth Technical Guide on the Discovery and Analysis of Nona-3,6-dienal in Cucumber Volatiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and analytical methodologies related to nona-3,6-dienal, a key volatile compound contributing to the characteristic aroma of cucumber (Cucumis sativus L.). The information presented herein is curated for researchers, scientists, and professionals in drug development seeking a detailed understanding of this significant flavor compound.

Introduction to this compound in Cucumber

This compound, particularly the (E,Z)-2,6-nonadienal isomer, is a potent aroma compound that imparts the fresh, green, and characteristic "cucumber-like" scent.[1][2] It belongs to a class of C9 aldehydes that are formed through the lipoxygenase (LOX) pathway from the enzymatic oxidation of polyunsaturated fatty acids.[1][3] The presence and concentration of this and other related volatile compounds are critical determinants of cucumber fruit flavor quality.[1][4]

Biosynthesis of this compound

The formation of C9 aldehydes, including this compound, in cucumbers is a well-established enzymatic process initiated by tissue disruption, such as cutting or chewing.[5] The primary precursors for these volatiles are linoleic and α-linolenic acids.[1][3] The biosynthetic pathway can be summarized as follows:

-

Lipoxygenase (LOX) Action : Upon tissue damage, polyunsaturated fatty acids are exposed to lipoxygenase. Specifically, 9-lipoxygenase (9-LOX) catalyzes the hydroperoxidation of α-linolenic acid to form 9-hydroperoxy-octadecatrienoic acid.[5]

-

Hydroperoxide Lyase (HPL) Cleavage : The resulting hydroperoxide is then cleaved by a specific fatty acid hydroperoxide lyase (9/13-HPL).[5] In cucumber, this enzyme can cleave both 9- and 13-hydroperoxides to produce C9 and C6 aldehydes, respectively.[5] The cleavage of 9-hydroperoxy-octadecatrienoic acid yields (Z,Z)-3,6-nonadienal.[6]

-

Isomerization : The initially formed (Z,Z)-3,6-nonadienal is often unstable and can be rapidly isomerized to the more stable and sensorially significant (E,Z)-2,6-nonadienal by the action of (3Z):(2E)-hexenal isomerases (HI).[6][7] This isomerization is a critical step in the development of the characteristic cucumber aroma.

Quantitative Data on Cucumber Volatiles

The concentration of (E,Z)-2,6-nonadienal and other related volatile compounds can vary significantly between different cucumber cultivars and under different growing conditions. The following table summarizes quantitative data from a study on various cucumber genotypes.

| Volatile Compound | Odor Threshold (ng/g) | Concentration Range (µg/g) in 'No. 14' Cultivar | Concentration Range (µg/g) in 'No. 26' Cultivar | Flavor Description |

| (E,Z)-2,6-Nonadienal | 0.01 | 0.093 - 1.018 | 0.121 - 0.754 | Cucumber-like |

| (E)-2-Nonenal | 0.08 | 0.051 - 0.158 | 0.045 - 0.102 | Green, fatty |

| Hexanal | 4.5 | 0.025 - 0.112 | 0.031 - 0.098 | Green, grassy |

| (E)-2-Hexenal | 17 | 0.015 - 0.088 | 0.022 - 0.075 | Apple-like, green |

| Nonanal | 0.1 | 0.018 - 0.065 | 0.021 - 0.059 | Fatty, citrus |

| (Z)-2-Heptenal | 0.8 | 0.011 - 0.043 | 0.015 - 0.038 | Fresh |

| Pentanal | 12 | 0.009 - 0.035 | 0.012 - 0.031 | Pungent |

| Propanal | 9.5 | 0.005 - 0.021 | 0.007 - 0.019 | Stimulating |

| (E,E)-2,4-Heptadienal | 10 | 0.010 - 0.028 | 0.008 - 0.025 | Fresh |

| 1-Nonanol | 1 | 0.003 - 0.015 | 0.004 - 0.012 | Floral, waxy |

| 1-Hexanol | 250 | 0.002 - 0.010 | 0.003 - 0.009 | Strawberry, fresh |

| (Z)-3,6-Nonadien-1-ol | 10 | 0.001 - 0.008 | 0.002 - 0.007 | Musky |

Data compiled from a study on volatile compounds during fruit development.[4]

Experimental Protocols

The analysis of volatile compounds in cucumber is predominantly carried out using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This method is highly sensitive and allows for the identification and quantification of a wide range of volatile organic compounds.

-

Sample Homogenization : A known weight of fresh cucumber tissue (e.g., 10 g of flesh) is homogenized, often under liquid nitrogen to prevent enzymatic activity.[4]

-

Vial Preparation : The ground tissue is transferred to a sealed headspace vial (e.g., 15 mL).[1]

-

Matrix Modification : A saturated sodium chloride solution (e.g., 1.5 mL) is added to inhibit endogenous enzymes and increase the ionic strength of the solution, which promotes the release of volatiles into the headspace.[1]

-

Internal Standard : A known amount of an internal standard (e.g., 10 µL of a 1 µL·mL⁻¹ octanal solution) is added for quantification.[4]

-

Incubation and Extraction : The vial is tightly sealed and incubated at a controlled temperature (e.g., 35°C) for a specific duration (e.g., 30 minutes).[1] A preconditioned SPME fiber (e.g., 100 µm polydimethylsiloxane (PDMS)) is then exposed to the headspace of the vial for a set time (e.g., 30 minutes) to adsorb the volatile compounds.[1]

-

Desorption : The SPME fiber containing the adsorbed volatiles is inserted into the heated injector port of the GC-MS system (e.g., 250°C) for thermal desorption.[1]

-

Separation : The desorbed compounds are separated on a capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).[1] The oven temperature is programmed to ramp up to achieve optimal separation. A typical temperature program is: initial temperature of 60°C for 2 minutes, then increase to 220°C at a rate of 8°C/min, and hold for 20 minutes.[1] Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[1]

-

Detection and Identification : The separated compounds are detected by a mass spectrometer. The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.[1] The mass range scanned is usually between m/z 50 and 400.[1]

-

Compound Identification : Volatile compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST) and by comparing their retention indices with those of authentic standards.[4][8]

Conclusion

The characteristic aroma of cucumber is largely defined by the presence of C9 aldehydes, with (E,Z)-2,6-nonadienal being a primary contributor. The biosynthesis of this compound is a well-defined enzymatic pathway involving lipoxygenase and hydroperoxide lyase, followed by isomerization. The analysis of these volatile compounds is effectively achieved through HS-SPME-GC-MS, a sensitive and reliable technique. A thorough understanding of the biosynthesis and analytical methods for this compound is crucial for flavor research, crop improvement, and quality control in the food and fragrance industries. Furthermore, the biological activity of these aldehydes may be of interest to drug development professionals.

References

- 1. Comprehensive Characterization of Fruit Volatiles and Nutritional Quality of Three Cucumber (Cucumis sativus L.) Genotypes from Different Geographic Groups after Bagging Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Profiling of Volatile Compounds and Associated Gene Expression and Enzyme Activity during Fruit Development in Two Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of fatty acid derived aldehydes is induced upon mechanical wounding and its products show fungicidal activities in cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Identification and Characterization of (3Z):(2E)-Hexenal Isomerases from Cucumber [frontiersin.org]

- 7. Identification and Characterization of (3 Z):(2 E)-Hexenal Isomerases from Cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Oxidative Degradation of α-Linolenic Acid to (Z,Z)-3,6-Nona-dienal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxidative degradation of polyunsaturated fatty acids (PUFAs) is a fundamental biochemical process with significant implications in food science, flavor chemistry, and pathophysiology. This technical guide provides an in-depth examination of the enzymatic pathway leading to the formation of (Z,Z)-3,6-nonadienal, a potent aroma compound, from the essential omega-3 fatty acid, α-linolenic acid (ALA). This document details the catalytic cascade involving 9-lipoxygenase (9-LOX) and hydroperoxide lyase (HPL), presents available quantitative data on the formation of volatile compounds from ALA oxidation, and provides comprehensive experimental protocols for the analysis of (Z,Z)-3,6-nonadienal. Visual diagrams of the signaling pathway and a typical experimental workflow are included to facilitate a deeper understanding of the core concepts.

Introduction

Polyunsaturated fatty acids are crucial components of biological membranes and precursors to a vast array of signaling molecules. However, their susceptibility to oxidation leads to the generation of a complex mixture of volatile and non-volatile compounds, including aldehydes, ketones, and alcohols. These degradation products can significantly impact the sensory properties of food and have been implicated in various physiological and pathological processes. One such product, (Z,Z)-3,6-nonadienal, is a C9 aldehyde known for its characteristic fresh, green, and cucumber-like aroma. Understanding the mechanisms of its formation is critical for controlling flavor development in food products and for elucidating its potential roles in biological systems. This guide focuses on the well-established enzymatic pathway responsible for the specific conversion of α-linolenic acid to (Z,Z)-3,6-nonadienal.

The Enzymatic Pathway of (Z,Z)-3,6-Nona-dienal Formation

The biogenesis of (Z,Z)-3,6-nonadienal from α-linolenic acid is a two-step enzymatic cascade primarily occurring in plants.[1][2][3][4][5] This pathway involves the sequential action of two key enzymes: 9-lipoxygenase (9-LOX) and hydroperoxide lyase (HPL).[1][3][4][5][6][7]

Step 1: Hydroperoxidation by 9-Lipoxygenase (9-LOX)

The initial step is the stereospecific oxygenation of α-linolenic acid, which contains a cis,cis-1,4-pentadiene system. The enzyme 9-lipoxygenase catalyzes the abstraction of a hydrogen atom from the C-11 position and the subsequent insertion of molecular oxygen at the C-9 position. This reaction forms 9-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOT).[8]

Step 2: Cleavage by Hydroperoxide Lyase (HPL)

The 9-HPOT intermediate is then a substrate for hydroperoxide lyase, a cytochrome P450 enzyme (CYP74C).[2] HPL catalyzes the cleavage of the C-C bond between the C-9 and C-10 positions of the fatty acid chain. This cleavage results in the formation of two products: the C9 volatile aldehyde, (Z,Z)-3,6-nonadienal, and the C9 non-volatile oxo-acid, 9-oxononanoic acid.[1][4]

Quantitative Data on Volatile Compound Formation

The thermal oxidation of α-linolenic acid results in the formation of a diverse array of volatile compounds. The relative abundance of these compounds is highly dependent on the experimental conditions, such as temperature and heating time. Below is a summary of volatile compounds identified from the thermal oxidation of α-linolenic acid. While specific yields for (Z,Z)-3,6-nonadienal are not detailed in the provided search results, the tables illustrate the complexity of the degradation process.

Table 1: Volatile Compounds Identified from Thermal Oxidation of α-Linolenic Acid

| Compound Class | Identified Compounds |

| Aldehydes | 2-Butenal, (E)-2-Pentenal, (E,E)-2,4-Heptadienal, and 14 other aldehydes |

| Ketones | Acetone, 2-Hexanone, 3-Hexen-2-one, 6-Octen-2-one, and 8 other ketones |

| Alcohols | 1-Penten-3-ol, and 5 other alcohols |

| Furans | 2-Ethylfuran, 2-Pentylfuran, and 2 other furans |

| Acids | 6 identified acids |

| Aromatic Compounds | Toluene, Ethylbenzene, Propyl Benzene, 3-Ethylbenzaldehyde, and 2 other aromatic compounds |

| Source: Adapted from studies on the volatile metabolite profiling of linolenic acid oxidation.[9][10][11] |

Table 2: Quantification of Volatile Compounds in Edible Oils after Accelerated Oxidation

| Compound | Concentration (ng/g of oil) in Flax Oil |

| Alkanals | |

| Hexanal | 15,800 ± 1,200 |

| Heptanal | 2,300 ± 200 |

| Octanal | 1,100 ± 100 |

| Nonanal | 1,300 ± 100 |

| Alkenals | |

| (E)-2-Heptenal | 13,500 ± 1,100 |

| (E)-2-Octenal | 4,200 ± 400 |

| (E)-2-Nonenal | 2,100 ± 200 |

| Dienals | |

| (E,E)-2,4-Heptadienal | 29,800 ± 2,500 |

| This table presents a subset of data focusing on aldehydes from a study on the quantitative analysis of volatiles in oxidized edible oils.[12] Flax oil is particularly rich in α-linolenic acid. |

Experimental Protocols

The analysis of (Z,Z)-3,6-nonadienal and other volatile products of fatty acid oxidation typically involves extraction from the sample matrix, followed by separation and identification using gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common technique for the extraction of volatile compounds.

4.1. General Experimental Workflow

4.2. Detailed Protocol for HS-SPME-GC-MS Analysis of (Z,Z)-3,6-Nona-dienal

This protocol is a composite based on common practices for the analysis of volatile aldehydes from lipid oxidation.

4.2.1. Materials and Reagents

-

α-Linolenic acid

-

9-Lipoxygenase (e.g., from soybean)

-

Hydroperoxide lyase (can be a crude plant extract)

-

Phosphate buffer (pH adjusted according to enzyme optima, typically pH 6.5-7.5)

-

Internal standard (e.g., a deuterated aldehyde or an aldehyde not expected in the sample)

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

20 mL headspace vials with PTFE/silicone septa

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

4.2.2. Sample Preparation and Oxidation

-

Prepare a stock solution of α-linolenic acid in a suitable solvent (e.g., ethanol).

-

In a reaction vessel, combine the α-linolenic acid solution with phosphate buffer.

-

Initiate the reaction by adding 9-lipoxygenase and incubate with gentle agitation at a controlled temperature (e.g., 25°C) to produce 9-HPOT.

-

After a defined period, add hydroperoxide lyase to the reaction mixture to cleave the 9-HPOT.

-

Allow the cleavage reaction to proceed for a specified time.

-

Transfer a known aliquot of the reaction mixture to a 20 mL headspace vial.

-

Add a known amount of the internal standard to the vial.

-

Seal the vial immediately.

4.2.3. HS-SPME Procedure

-

Place the sealed vial in a heating block or the autosampler's incubation chamber set to a specific temperature (e.g., 40-60°C).

-

Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) with continuous agitation.

-

Retract the fiber into the needle.

4.2.4. GC-MS Analysis

-

Injector:

-

Mode: Splitless

-

Temperature: 250°C

-

Desorption time: 2-5 minutes

-

-

Carrier Gas:

-

Helium at a constant flow rate (e.g., 1.0 mL/min)

-

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: Increase to 240°C at a rate of 5-10°C/minute

-

Final hold: Hold at 240°C for 5-10 minutes

-

-

Mass Spectrometer:

-

Ionization mode: Electron Impact (EI) at 70 eV

-

Mass range: m/z 35-400

-

Ion source temperature: 230°C

-

Transfer line temperature: 250°C

-

4.2.5. Data Analysis

-

Identify (Z,Z)-3,6-nonadienal and other volatile compounds by comparing their mass spectra with reference spectra from a library (e.g., NIST) and by comparing their retention times with those of authentic standards.

-

Quantify the concentration of (Z,Z)-3,6-nonadienal by comparing the peak area of the target compound to the peak area of the internal standard.

Conclusion

The formation of (Z,Z)-3,6-nonadienal from α-linolenic acid is a well-defined enzymatic process driven by the sequential action of 9-lipoxygenase and hydroperoxide lyase. This pathway is of significant interest in the fields of food science and technology for its role in flavor development and in biomedical research for the potential biological activities of its products. The methodologies outlined in this guide provide a robust framework for the qualitative and quantitative analysis of this important volatile compound. Further research is warranted to fully elucidate the quantitative yields of (Z,Z)-3,6-nonadienal under various conditions and to explore its physiological and pathological roles in greater detail.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hydroperoxide lyase - Wikipedia [en.wikipedia.org]

- 3. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Method to produce 9(S)-hydroperoxides of linoleic and linolenic acids by maize lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. Quantitative analysis of volatiles in edible oils following accelerated oxidation using broad spectrum isotope standards - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isomers of Nona-3,6-dienal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nona-3,6-dienal, a C9 aldehyde derived from the enzymatic oxidation of polyunsaturated fatty acids, is a molecule of significant interest in the fields of flavor chemistry, agriculture, and potentially, therapeutics. This technical guide provides a comprehensive overview of the isomers of this compound, their chemical properties, and their primary biosynthetic pathway. Detailed experimental protocols for the analysis of these isomers are presented, alongside a discussion of their known biological significance. This document is intended to serve as a valuable resource for researchers investigating the roles of lipid-derived signaling molecules in various biological systems.

Introduction

This compound is an unsaturated aldehyde with the chemical formula C₉H₁₄O.[1][2][3] It exists as several geometric isomers due to the presence of two carbon-carbon double bonds. These isomers contribute to the characteristic aromas of many fruits and vegetables, most notably cucumber.[4] Beyond their role as flavor compounds, there is growing interest in the biological activities of these molecules, particularly in plant defense and insect communication. This guide will focus on the key isomers, their chemical characteristics, and the well-established biosynthetic pathway leading to their formation.

Isomers of this compound and their Chemical Formula

The general chemical formula for all this compound isomers is C₉H₁₄O.[1][2][3] The presence of double bonds at the 3rd and 6th positions of the nonane chain allows for four possible geometric isomers:

-

(3Z,6Z)-nona-3,6-dienal (cis,cis-isomer)

-

(3E,6Z)-nona-3,6-dienal (trans,cis-isomer)

-

(3Z,6E)-nona-3,6-dienal (cis,trans-isomer)

-

(3E,6E)-nona-3,6-dienal (trans,trans-isomer)

The (3Z,6Z) isomer is a significant contributor to the fresh, green aroma of cucumbers.[4] The different stereochemistries of these isomers can lead to variations in their physical and biological properties.

Quantitative Data

The following table summarizes key quantitative data for the known isomers of this compound.

| Property | (3Z,6Z)-nona-3,6-dienal | (3E,6E)-nona-3,6-dienal | This compound (isomer unspecified) |

| Molecular Formula | C₉H₁₄O | C₉H₁₄O | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol [1] | 138.21 g/mol [3] | 138.21 g/mol [2] |

| CAS Number | 21944-83-2[1] | - | 78263-66-8[5] |

Biosynthesis of (3Z,6Z)-Nona-3,6-dienal: The Lipoxygenase (LOX) Pathway

The primary route for the biosynthesis of (3Z,6Z)-nona-3,6-dienal in plants is the Lipoxygenase (LOX) pathway. This pathway is initiated in response to tissue damage, such as from herbivory or mechanical wounding, and utilizes polyunsaturated fatty acids as its substrate.

Signaling Pathway Diagram

Caption: Biosynthesis of this compound via the Lipoxygenase (LOX) Pathway.

Experimental Protocols

Stereoselective Synthesis of (3Z,6Z)-nona-3,6-dienal

Analysis of this compound Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general protocol for the analysis of volatile aldehydes, including this compound isomers, from plant extracts. This protocol may require optimization depending on the specific plant matrix and instrumentation.

Objective: To extract, separate, and identify this compound isomers from a plant sample.

Materials:

-

Plant tissue (e.g., cucumber leaves or fruit)

-

Liquid nitrogen

-

n-Hexane (GC grade)

-

Anhydrous sodium sulfate

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

HP-5MS capillary column (or equivalent)

-

Helium (carrier gas)

-

(3Z,6Z)-nona-3,6-dienal standard (if available)

Procedure:

-

Sample Preparation:

-

Freeze a known weight of fresh plant tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Transfer the powdered tissue to a glass vial.

-

-

Extraction:

-

Add a measured volume of n-hexane to the vial containing the powdered tissue.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Allow the mixture to stand for 30 minutes at room temperature to facilitate extraction.

-

Centrifuge the mixture to pellet the plant debris.

-

Carefully transfer the supernatant (n-hexane extract) to a clean vial.

-

Dry the extract by passing it through a small column of anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the dried extract into the GC-MS system.

-

GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 150°C at a rate of 5°C/min.

-

Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.

-

-

MS Parameters:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass scan range: m/z 35-400.

-

Ion source temperature: 230°C.

-

Transfer line temperature: 280°C.

-

-

-

Data Analysis:

-

Identify the peaks corresponding to this compound isomers by comparing their mass spectra with reference spectra in the NIST library or with the mass spectrum of an authentic standard if available.

-

The retention times of the different isomers may vary, allowing for their separation and individual identification.

-

Biological Significance and Downstream Signaling

The primary established biological role of this compound is in plant-insect interactions and as a flavor compound. It is a key component of the "green leaf volatiles" (GLVs) that are released upon plant tissue damage. These GLVs can act as airborne signals to attract natural enemies of herbivores or to deter further herbivory.

Currently, there is limited information available in the public domain regarding specific downstream signaling pathways in plants or other organisms that are directly initiated by this compound. While it is a product of the well-characterized LOX pathway, its role as a primary signaling molecule to trigger distinct intracellular cascades has not been elucidated. Further research is required to determine if specific receptors or signaling components are activated by this compound to mediate physiological responses.

Conclusion

The isomers of this compound are important lipid-derived volatile compounds with a well-established role in flavor chemistry and plant defense. Their biosynthesis via the lipoxygenase pathway is a key process in the plant's response to stress. While methods for their analysis are available, further research is needed to fully elucidate their specific biological functions and to uncover any direct downstream signaling pathways they may modulate. This guide provides a foundational understanding of these molecules to aid researchers in their ongoing investigations.

References

- 1. (3Z,6Z)-Nona-3,6-dienal | C9H14O | CID 5352808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C9H14O | CID 519906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,6-Nonadienal | C9H14O | CID 5283340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (Z,Z)-3,6-nonadienal, 21944-83-2 [thegoodscentscompany.com]

- 5. 3,6-nonadienal, 78263-66-8 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

The Double-Edged Sword: Unraveling the Biological Significance of C9 Aldehydes in Plants

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

C9 aldehydes, a class of volatile organic compounds derived from the enzymatic oxidation of polyunsaturated fatty acids, play a pivotal and multifaceted role in the plant kingdom. These reactive molecules, once primarily considered mere byproducts of cellular damage, are now recognized as crucial signaling agents and potent defense compounds. This technical guide provides a comprehensive overview of the biological significance of C9 aldehydes in plants, detailing their biosynthesis, their dual function as both signaling molecules and toxins, and their critical involvement in mediating interactions with pathogens and herbivores. We present quantitative data on their biological activities, detailed experimental protocols for their analysis, and visual representations of the signaling cascades they trigger. This document aims to serve as a foundational resource for researchers in plant biology, chemical ecology, and for professionals in the agricultural and pharmaceutical sectors seeking to leverage these natural compounds for crop protection and novel drug discovery.

Introduction: The Scent of Defense and Development

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to navigate a complex environment teeming with threats and opportunities. Among the most dynamic components of this chemical repertoire are the C9 aldehydes, such as (E)-2-nonenal and (Z)-3-nonenal.[1] These compounds are responsible for some of the characteristic "green leaf" odors and are rapidly produced in response to mechanical damage or biotic stress.[2] Initially viewed as mere indicators of lipid peroxidation and cellular stress, a growing body of evidence has recast C9 aldehydes as key players in plant physiology.[1][3] They exhibit a concentration-dependent duality: at low concentrations, they function as signaling molecules, activating defense gene expression and priming the plant for subsequent attacks; at higher concentrations, they act as direct toxins to pathogens and deterrents to herbivores.[3][4] This guide delves into the core aspects of C9 aldehyde biology, from their molecular origins to their ecological functions, providing the technical detail necessary for advanced research and development.

Biosynthesis of C9 Aldehydes: The Oxylipin Pathway

C9 aldehydes are synthesized via the oxylipin pathway, a metabolic cascade initiated by the oxygenation of polyunsaturated fatty acids (PUFAs). The primary precursors are linoleic acid (18:2) and α-linolenic acid (18:3).[1]

The biosynthesis can be summarized in two key enzymatic steps:

-

Lipoxygenase (LOX) Action : The pathway is initiated by lipoxygenases, which catalyze the dioxygenation of PUFAs. Specifically, 9-lipoxygenase (9-LOX) introduces an oxygen molecule at the 9th carbon of the fatty acid chain, forming 9-hydroperoxy-octadecadienoic acid (9-HPOD) from linoleic acid or 9-hydroperoxy-octadecatrienoic acid (9-HPOT) from α-linolenic acid.[2]

-

Hydroperoxide Lyase (HPL) Cleavage : The resulting unstable hydroperoxides are then cleaved by a specific hydroperoxide lyase (HPL). This cleavage occurs at the C-C bond adjacent to the hydroperoxy group, yielding a C9 aldehyde and a C9 oxo-acid.[1][2] For instance, the cleavage of 9-HPOD generates (Z)-3-nonenal.

This process is extremely rapid, often occurring within seconds of tissue damage, leading to a burst of volatile C9 aldehydes.[2]

Caption: Biosynthesis of C9 aldehydes from polyunsaturated fatty acids.

Biological Roles and Quantitative Data

The functional significance of C9 aldehydes is context-dependent, particularly concerning their concentration. This duality is central to their biological importance.

Role in Plant Defense Against Pathogens

C9 aldehydes possess direct fungicidal properties.[2] They are effective against a range of plant pathogens, including the notorious necrotrophic fungus Botrytis cinerea.[2] The fungicidal action is thought to be due to their high reactivity as α,β-unsaturated aldehydes, which can readily form adducts with essential biomolecules like proteins and nucleic acids, leading to cellular dysfunction and death in the pathogen.[1]

Table 1: Antifungal Activity of C9 Aldehydes

| C9 Aldehyde | Target Pathogen | Effective Concentration | Observed Effect | Reference |

| (E)-2-Nonenal | Botrytis cinerea | 22.73 µL/L (MIC) | Complete inhibition of mycelial growth | [5] |

| (E)-2-Nonenal | Monilinia fructicola | 5.64 - 22.73 µL/L (MIC) | Complete inhibition of mycelial growth | [5] |

| (2E,6Z)-Nonadienal | Fusarium oxysporum | Not specified | Fungicidal activity | [2] |

MIC: Minimum Inhibitory Concentration

Role in Plant Defense Against Herbivores

In addition to their antimicrobial properties, C9 aldehydes act as potent deterrents to insect herbivores.[6] Their release upon tissue damage can repel feeding insects and inhibit oviposition.[7] This antifeedant activity is a critical component of the plant's direct defense strategy.

Table 2: Insecticidal and Antifeedant Activity of C9 Aldehydes

| C9 Aldehyde | Target Insect | Bioassay | Effective Concentration (LD50) | Observed Effect | Reference |

| (2E,6Z)-Nonadienal | Stored-product beetles | Feeding | 0.44 - 2.76 mg/g | Lethal dose | [6] |

| (2E)-Nonenal | Stored-product beetles | Feeding | Not specified | Insecticidal activity | [6] |

LD50: Lethal Dose, 50%

Concentration in Plant Tissues

The concentration of C9 aldehydes in plant tissues can increase dramatically in response to stress.

Table 3: Concentration of Aldehydes in Plant Tissues

| Plant | Condition | Aldehyde | Concentration | Reference |

| Tobacco | Aluminum Stress | (Z)-3-hexenal | 540% increase | [1] |

| Tobacco | Normal | n-heptanal | 2-4 nmol/g FW | [1] |

| Tobacco | Photoinhibitory Illumination | (E)-2-pentenal, acrolein, (E)-2-hexenal | 70-290% increase | [8] |

FW: Fresh Weight

C9 Aldehydes as Signaling Molecules

Beyond their direct defensive roles, C9 aldehydes are crucial signaling molecules that orchestrate a broader defense response.

Local and Systemic Signaling

Upon their release at the site of damage, C9 aldehydes can act as local signals to activate defense gene expression in adjacent cells. As volatile compounds, they can also travel through the air to prime distal, undamaged parts of the same plant or even neighboring plants for an impending threat. This airborne signaling is a key component of systemic acquired resistance (SAR) and inter-plant communication.

Molecular Signaling Cascade

The perception of C9 aldehydes is thought to initiate a signaling cascade that involves changes in ion fluxes across the plasma membrane, the generation of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) pathways.[9] This ultimately leads to the transcriptional reprogramming of the cell, upregulating the expression of a suite of defense-related genes, including those involved in the synthesis of phytoalexins and pathogenesis-related (PR) proteins.

Caption: Generalized signaling cascade initiated by C9 aldehydes in plants.

Experimental Protocols

Accurate and reproducible methods for the collection, identification, and quantification of C9 aldehydes, as well as for assessing their biological activity, are essential for research in this field.

Protocol for Headspace Volatile Collection and GC-MS Analysis

This protocol describes a dynamic headspace ("push-pull") collection method for analyzing C9 aldehydes emitted from plant tissues.

Materials:

-

Glass chamber or oven bag large enough to enclose the plant tissue

-

Volatile collection trap (e.g., glass tube containing Tenax® TA or other suitable adsorbent)

-

Air pump and flow meter

-

Purified air source (e.g., compressed air passed through a charcoal filter)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Internal standard (e.g., a known amount of a non-native C9 aldehyde or a related compound)

Procedure:

-

Chamber Setup: Enclose the plant tissue (e.g., a wounded leaf) in the glass chamber.

-

Airflow: Create a "push-pull" system. Use the purified air source to push air into the chamber at a controlled flow rate (e.g., 100 mL/min).

-